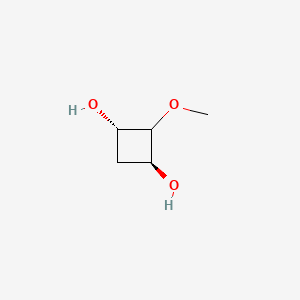
rac-(1R,3R)-2-methoxycyclobutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3R)-2-methoxycyclobutane-1,3-diol is a chiral compound with two stereocenters It is a cyclobutane derivative with methoxy and hydroxyl groups attached to the first and third carbon atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-2-methoxycyclobutane-1,3-diol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under specific reaction conditions. For example, the compound can be synthesized by the reaction of a methoxy-substituted cyclobutane derivative with a diol precursor in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,3R)-2-methoxycyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
rac-(1R,3R)-2-methoxycyclobutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,3R)-2-methoxycyclobutane-1,3-diol involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3R)-3-methoxycyclopentan-1-amine hydrochloride
- rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
- rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol
Uniqueness
rac-(1R,3R)-2-methoxycyclobutane-1,3-diol is unique due to its specific structural configuration and the presence of both methoxy and hydroxyl groups on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C5H10O3 |
|---|---|
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(1S,3S)-2-methoxycyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O3/c1-8-5-3(6)2-4(5)7/h3-7H,2H2,1H3/t3-,4-/m0/s1 |
InChI-Schlüssel |
HRBQCHOAPYQEAK-IMJSIDKUSA-N |
Isomerische SMILES |
COC1[C@H](C[C@@H]1O)O |
Kanonische SMILES |
COC1C(CC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)
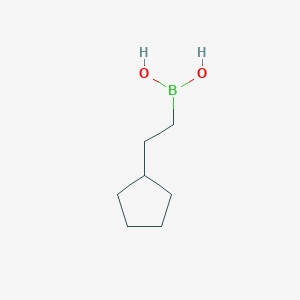
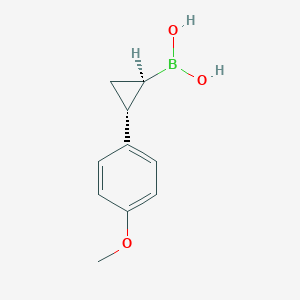

![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)

![{[4-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13469885.png)

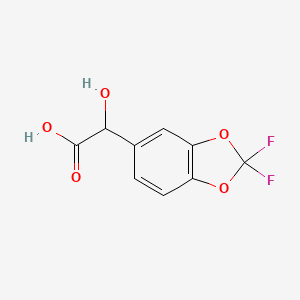
![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)


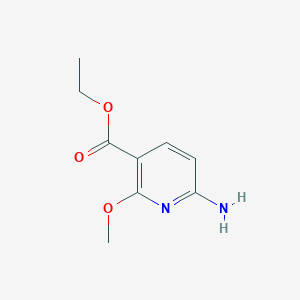
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
